molecular formula C10H10F2O4 B3042092 3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid CAS No. 501435-61-6

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid

Cat. No. B3042092
CAS RN: 501435-61-6
M. Wt: 232.18 g/mol
InChI Key: ILHZBDNSEQAZCX-UHFFFAOYSA-N
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Description

“3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid” is a chemical compound with the formula C10H10F2O4 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a propionic acid moiety attached to a phenyl ring, which is further substituted with two fluorine atoms and a hydroxyl group . The exact 3D structure is not available in the searched resources.

Scientific Research Applications

Antioxidant Activity

DFP exhibits high antioxidant activity. As a caffeine metabolite, it has been studied for its ability to scavenge free radicals and protect cells from oxidative stress. Researchers have explored its potential in preventing oxidative damage associated with various diseases .

Prostaglandin E₂ Inhibition

DFP can inhibit the production of prostaglandin E₂ (PGE₂). Prostaglandins are lipid compounds involved in inflammation, pain, and fever. By targeting PGE₂, DFP may have therapeutic implications in managing inflammatory conditions .

Improved Hepatic Lipid Metabolism

Recent research suggests that DFP contributes to improved hepatic lipid metabolism via activation of the GPR41 receptor. This receptor is involved in regulating energy homeostasis and lipid utilization in the liver. The study highlights DFP’s potential in addressing metabolic disorders .

Coffee Consumption Biomarker

DFP serves as a sensitive biomarker for coffee consumption. Even small amounts of coffee intake can be detected through DFP levels. This property makes it valuable for assessing coffee-related health effects and monitoring coffee consumption patterns .

Pharmaceutical Applications

DFP’s unique structure opens avenues for pharmaceutical development. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its chemical backbone, scientists aim to create compounds with specific pharmacological properties .

Chemical Synthesis and Organic Chemistry

Organic chemists utilize DFP as a building block in synthetic routes. Its difluoro and hydroxy moieties make it a versatile precursor for constructing more complex molecules. Researchers appreciate its stability and reactivity in various reactions.

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-16-7-4-2-6(3-5-7)10(11,12)8(13)9(14)15/h2-5,8,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHZBDNSEQAZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid
Reactant of Route 2
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid
Reactant of Route 3
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid
Reactant of Route 4
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid
Reactant of Route 5
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Reactant of Route 6
3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid

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